Home > Products > Screening Compounds P28852 > 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2
2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2 - 138167-87-0

2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2

Catalog Number: EVT-1467918
CAS Number: 138167-87-0
Molecular Formula: C6H8O3
Molecular Weight: 130.112
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,5-Dimethyl-4-hydroxy-3(2H)-furanone, commonly known as Furaneol, is a naturally occurring compound recognized for its sweet, caramel-like aroma. It is classified as a furanone, a type of lactone that contains a furan ring. This compound is particularly significant in the food industry due to its flavoring properties and is found in various fruits, notably strawberries. Its biosynthesis has been studied extensively, revealing its formation from precursors like D-fructose in plant systems .

Source and Classification

Furaneol is classified under the category of flavor compounds and is primarily sourced from natural products such as strawberries and other fruits. It can also be synthesized through various chemical processes. In strawberries, the compound's biosynthesis involves an increase in concentration over time when cultivated in vitro, particularly influenced by certain sugars .

Classification:
  • Type: Furanone
  • Chemical Formula: C₆H₈O₃
  • CAS Number: 3658-77-3
Synthesis Analysis

The synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone can be achieved through several methods:

  1. Aldol Condensation: This method involves the reaction of 2,5-dialkyl-dihydro-3(2H)-furanone with an aldehyde under basic conditions. The aldol product undergoes dehydration to form an exocyclic alkene, which is then treated with ozone to yield a hydroperoxy-hemiacetal, subsequently reduced to the desired furanone .
  2. Pyrolysis: Furaneol can also be produced through pyrolysis at elevated temperatures (around 150 °C), often within a Maillard reaction model system where amino acids catalyze its formation .

Technical Details:

  • Temperature Range: -10 °C to 100 °C for aldol condensation.
  • Reagents: Aldehydes, basic catalysts (e.g., sodium hydroxide), ozone.
Molecular Structure Analysis

The molecular structure of 2,5-dimethyl-4-hydroxy-3(2H)-furanone features a furan ring with two methyl groups at positions 2 and 5, a hydroxyl group at position 4, and a carbonyl group forming part of the furanone structure.

Structural Data:

  • Molecular Weight: 128.13 g/mol
  • Structural Formula:
C6H8O3\text{C}_6\text{H}_8\text{O}_3

This structure contributes to its unique flavor profile and reactivity.

Chemical Reactions Analysis

Furaneol participates in various chemical reactions:

  1. Aldol Condensation Reactions: As mentioned earlier, it can be synthesized via aldol condensation followed by dehydration.
  2. Reduction Reactions: The hydroperoxy-hemiacetal formed during ozonolysis can be reduced to yield Furaneol.

Technical Details:

  • The reactions often require careful control of conditions to avoid side products and ensure high yields.
Mechanism of Action

The mechanism of action for 2,5-dimethyl-4-hydroxy-3(2H)-furanone primarily revolves around its role as a flavor compound. It interacts with taste receptors to elicit sweet and caramel-like flavors, making it valuable in food applications.

Process Data:

  • The compound's formation from D-fructose involves enzymatic pathways that convert sugars into flavor compounds during fruit ripening .
Physical and Chemical Properties Analysis

Furaneol exhibits several notable physical and chemical properties:

Physical Properties:

  • Appearance: Colorless to pale yellow liquid
  • Odor: Sweet, caramel-like scent
  • Boiling Point: Approximately 210 °C

Chemical Properties:

  • Solubility: Soluble in water and organic solvents
  • Stability: Sensitive to heat and light; may degrade under extreme conditions.

These properties make Furaneol suitable for various applications in food technology.

Applications

Furaneol is extensively used in the food industry due to its flavoring capabilities. It is commonly added to products such as:

  • Jams and jellies
  • Beverages
  • Ice creams

Additionally, its presence in natural fruit extracts enhances the sensory profile of various food products. Research continues into its potential applications in other areas such as fragrance formulations and as a natural flavor enhancer in culinary arts .

Properties

CAS Number

138167-87-0

Product Name

2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2

IUPAC Name

4-hydroxy-2,5-di((113C)methyl)furan-3-one

Molecular Formula

C6H8O3

Molecular Weight

130.112

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/i1+1,2+1

InChI Key

INAXVXBDKKUCGI-ZDOIIHCHSA-N

SMILES

CC1C(=O)C(=C(O1)C)O

Synonyms

4-Hydroxy-2,5-dimethyl-3(2H)-furanone-13C2; 2,5-Dimethyl-3-hydroxy-4-oxo-_x000B_4,5-dihydrofuran-13C2; 2,5-Dimethyl-4,5-dihydrofuran-3-ol-4-one-13C2; 2,5-Dimethyl-4-hydroxy-_x000B_2,3-dihydrofuran-3-one-13C2; 4-Hydroxy-2,5-dimethyl-3-oxo-2,3-dihydrofuran-13C2; 4

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